8-Quinolyl 3,4-dimethylbenzenesulfonate
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Overview
Description
8-Quinolyl 3,4-dimethylbenzenesulfonate is a chemical compound with the molecular formula C17H15NO3S and a molecular weight of 313.37 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound that has a wide range of applications in industrial and medicinal chemistry . The compound features a quinoline moiety attached to a 3,4-dimethylbenzenesulfonate group, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Quinolyl 3,4-dimethylbenzenesulfonate typically involves the reaction of 8-hydroxyquinoline with 3,4-dimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually include:
Solvent: Anhydrous dichloromethane or chloroform
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to obtain high yields and purity.
Chemical Reactions Analysis
Types of Reactions
8-Quinolyl 3,4-dimethylbenzenesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by other nucleophiles.
Oxidation and Reduction: The quinoline moiety can participate in redox reactions.
Complexation: The compound can form complexes with metal ions due to the presence of the quinoline nitrogen.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Complexation: Metal salts like copper(II) sulfate or nickel(II) chloride.
Major Products
Substitution: Products with different nucleophiles replacing the sulfonate group.
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced quinoline derivatives.
Complexation: Metal-quinoline complexes.
Scientific Research Applications
8-Quinolyl 3,4-dimethylbenzenesulfonate has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-Quinolyl 3,4-dimethylbenzenesulfonate involves its ability to chelate metal ions through the nitrogen atom of the quinoline ring. This chelation can disrupt metal-dependent biological processes, leading to antimicrobial or anticancer effects . The compound can also interact with DNA, proteins, and enzymes, affecting their function and leading to various biological outcomes .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: A well-known chelating agent with similar biological activities.
3,4-Dimethylbenzenesulfonate: A simpler sulfonate ester used in various chemical reactions.
Bis(8-quinolyl)phosphine: A ligand used in coordination chemistry with similar metal-binding properties.
Uniqueness
8-Quinolyl 3,4-dimethylbenzenesulfonate is unique due to the combination of the quinoline and 3,4-dimethylbenzenesulfonate moieties. This dual functionality allows it to participate in a wide range of chemical reactions and form complexes with various metal ions, making it a versatile compound in both research and industrial applications .
Properties
Molecular Formula |
C17H15NO3S |
---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
quinolin-8-yl 3,4-dimethylbenzenesulfonate |
InChI |
InChI=1S/C17H15NO3S/c1-12-8-9-15(11-13(12)2)22(19,20)21-16-7-3-5-14-6-4-10-18-17(14)16/h3-11H,1-2H3 |
InChI Key |
ARDMLBKFHBPRDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)OC2=CC=CC3=C2N=CC=C3)C |
Origin of Product |
United States |
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